molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B1344347
CAS No.: 331779-96-5
M. Wt: 219.31 g/mol
InChI Key: DOOZXVIPVZDJLE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester operates under multiple systematic naming conventions that reflect its complex structural architecture. The compound is registered under Chemical Abstracts Service number 331779-96-5 and maintains several recognized nomenclature variations including tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate and tert-Butyl (2-thioureidoethyl)carbamate. According to the International Union of Pure and Applied Chemistry naming system, the compound follows the systematic approach of identifying the carbamic acid framework with specific substitution patterns at both the amino and ester termini.

The classification of this compound places it within the broader category of carbamate esters, which are formally derived from carbamic acid through esterification reactions. Carbamate esters represent a fundamental class of organic compounds characterized by the general formula R2NC(O)OR and structure >N−C(=O)−O−, where the nitrogen and oxygen termini can be substituted with various alkyl, aryl, or heterocyclic groups. This particular compound extends beyond simple carbamate classification by incorporating a thiourea functionality, creating a hybrid molecular architecture that combines the properties of both functional group families.

The German nomenclature system identifies this compound as 2-Methyl-2-propanyl-[2-(carbamothioylamino)ethyl]carbamat, while French chemical literature refers to it as [2-(Carbamothioylamino)éthyl]carbamate de 2-méthyl-2-propanyle. These international naming variations reflect the compound's recognition across multiple chemical research communities and database systems. The alternative designation as N-(2-t-Butyloxycarbonylaminoethyl)thiourea emphasizes the thiourea component while maintaining reference to the carbamate protecting group functionality.

Structural Characteristics of tert-Butyl N-[2-(Carbamothioylamino)ethyl]carbamate

The molecular architecture of this compound exhibits sophisticated structural features that combine multiple functional group systems within a single molecular framework. The compound possesses a molecular formula of C8H17N3O2S with an average molecular mass of 219.303 atomic mass units and a monoisotopic mass of 219.104148. The structural backbone consists of an ethylene linker that connects a tert-butyl carbamate group to a thiourea functionality, creating a bifunctional molecule with distinct chemical properties at each terminus.

The tert-butyl carbamate portion of the molecule serves as a protecting group commonly employed in organic synthesis, particularly in peptide and amino acid chemistry. This structural element provides steric hindrance around the nitrogen center while maintaining chemical stability under various reaction conditions. The 1,1-dimethylethyl ester configuration creates a quaternary carbon center that enhances the overall molecular stability and influences the compound's reactivity profile. The carbamate functionality exhibits characteristic carbon-oxygen double bond character with partial delocalization of electron density across the nitrogen-carbon-oxygen system.

The thiourea component introduces sulfur chemistry into the molecular framework, replacing the typical oxygen atom found in urea derivatives with sulfur. This substitution significantly alters the electronic properties of the compound, as sulfur's larger atomic radius and different electronegativity compared to oxygen influences both the molecular geometry and chemical reactivity. The thiourea group maintains two nitrogen atoms capable of hydrogen bonding interactions, creating potential sites for intermolecular associations and biological activity. The aminothioxomethyl functionality provides both nucleophilic and electrophilic centers that can participate in various chemical transformations.

The ethylene bridge connecting these two functional domains consists of a simple two-carbon chain that provides sufficient flexibility for conformational changes while maintaining structural integrity. This linker length allows for optimal spatial arrangement of the terminal functional groups without creating excessive steric interactions. The overall molecular geometry permits rotation around single bonds while restricting certain conformations due to intramolecular interactions between the carbamate and thiourea groups.

Historical Context and Development

The development of carbamic acid derivatives traces its origins to the early investigations of carbamic acid chemistry in the nineteenth century, when researchers first began exploring the esterification products of this fundamental organic acid. The historical progression of carbamate chemistry began with the discovery of naturally occurring carbamate compounds, most notably physostigmine, which was first isolated from Calabar beans in the 1860s by Jobst and Hesse, who named the active alkaloid component after observing its use in West African tribal practices. This initial discovery of a naturally occurring carbamate with significant biological activity sparked continued interest in synthetic carbamate derivatives throughout the subsequent decades.

The evolution of carbamate synthetic methodology progressed significantly during the twentieth century as organic chemists developed more sophisticated approaches to constructing complex carbamate structures. The introduction of protecting group strategies in organic synthesis created demand for stable carbamate derivatives that could withstand various reaction conditions while providing selective protection for amino functionalities. The tert-butyl carbamate protecting group, commonly known by its abbreviated form in synthetic literature, became particularly valuable due to its stability under basic conditions and selective removal under acidic conditions.

The incorporation of thiourea functionalities into carbamate structures represents a more recent development in medicinal chemistry and pharmaceutical research. Thiourea derivatives have demonstrated significant biological activities across multiple therapeutic areas, including antiprotozoal, antimicrobial, and anticancer applications. The combination of carbamate and thiourea functional groups within a single molecular framework emerged from structure-activity relationship studies that identified synergistic effects between these two chemical functionalities.

Contemporary research into hybrid molecules containing both carbamate and thiourea groups has been driven by the pharmaceutical industry's interest in developing compounds with enhanced biological activity and improved pharmacokinetic properties. The strategic combination of these functional groups allows medicinal chemists to modulate molecular properties such as solubility, membrane permeability, and metabolic stability while maintaining or enhancing biological activity. This approach reflects the modern trend toward polyfunctional molecular design in drug discovery and development programs.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains of chemical investigation, reflecting its utility as both a synthetic intermediate and a model compound for studying structure-activity relationships. The compound serves as an important example of how modern organic synthesis can combine multiple functional group systems to create molecules with enhanced chemical and biological properties. Research into carbamate derivatives has demonstrated their fundamental importance in medicinal chemistry, where the carbamate group functions as a bioisostere for amide bonds while providing improved pharmacokinetic properties.

The incorporation of thiourea functionality alongside carbamate groups represents a significant advancement in molecular design strategies for drug discovery applications. Recent studies have shown that thiourea derivatives exhibit potent biological activities against various pathogenic organisms, including Leishmania species, where structure-activity relationship investigations have identified optimal substitution patterns for enhanced antiprotozoal activity. The combination of carbamate and thiourea functional groups within a single molecular framework allows researchers to explore synergistic effects between these complementary chemical functionalities.

Contemporary organic chemistry research has utilized carbamate derivatives as versatile synthetic intermediates in the preparation of complex natural products and pharmaceutical compounds. The tert-butyl carbamate protecting group strategy has become fundamental to modern peptide synthesis and amino acid chemistry, where selective protection and deprotection protocols enable the construction of sophisticated molecular architectures. The development of efficient synthetic methodologies for carbamate formation has been an active area of research, with recent advances including metal-catalyzed approaches and environmentally sustainable synthetic protocols.

The study of carbamate stability and reactivity patterns has contributed significantly to understanding fundamental organic chemistry principles, particularly in the areas of carbonyl chemistry and nitrogen nucleophilicity. Carbamate compounds serve as excellent model systems for investigating electronic effects, steric interactions, and conformational preferences in organic molecules. The unique electronic properties of the carbamate functional group, with its resonance stabilization and hydrogen bonding capabilities, make these compounds valuable tools for studying molecular recognition phenomena and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZXVIPVZDJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3. These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C. .

Biological Activity

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester (CAS No. 331779-96-5) is a compound of considerable interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8_8H17_{17}N3_3O2_2S
  • Molecular Weight : 219.30448 g/mol
  • Structure : The compound features a carbamate structure with an aminothioxomethyl group, which may contribute to its biological activity.

The biological activity of carbamic acid derivatives often involves interactions with specific biological targets, including enzymes and receptors. The unique structure of this compound suggests potential mechanisms such as:

  • Enzyme Inhibition : Carbamic acids can act as inhibitors for various enzymes, influencing metabolic pathways.
  • Receptor Modulation : The presence of the aminothioxomethyl group may allow the compound to interact with neurotransmitter receptors or other cellular targets.

Antimicrobial Activity

Research indicates that carbamate compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes. The specific activity of this compound needs further exploration through in vitro and in vivo studies.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of carbamic acid derivatives. Preliminary data suggest low acute toxicity based on LD50 values exceeding 2000 mg/kg in rodent models. However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses, indicating a need for careful evaluation in therapeutic contexts .

Enzyme Induction

In vivo studies have demonstrated that related carbamate compounds can induce cytochrome P450 enzymes and other metabolic enzymes in rodent models. This induction can lead to increased metabolism of co-administered drugs, potentially affecting their efficacy and safety .

Research Findings and Case Studies

StudyFindings
Acute Toxicity Assessment LD50 > 2000 mg/kg in rats; sub-lethal effects noted at higher doses .
Enzyme Activity Induction Induction of cytochrome P450 enzymes observed in Wistar rats .
Antimicrobial Testing Similar carbamate derivatives showed significant inhibition against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Key Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester Not provided Ethylamine with aminothioxomethyl (-NH-CS-NH-) Likely C₈H₁₅N₃O₂S ~217.3 Enhanced stability; potential enzyme inhibition
Carbamic acid, N-[2-(aminothioxomethyl)phenyl]-, 1,1-dimethylethyl ester 1339134-43-8 Phenyl ring replaces ethyl chain C₁₃H₁₇N₃O₂S 291.36 Aromatic interactions; altered solubility
Carbamic acid, (2-azidoethyl)-, 1,1-dimethylethyl ester 117861-38-8 Azido (-N₃) replaces thioamide C₇H₁₄N₄O₂ 186.21 Click chemistry applications
Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester 121492-06-6 Methylaminoethyl chain C₈H₁₈N₂O₂ 174.24 Increased basicity; peptide synthesis
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester 9CI Quinolinyl aromatic system C₁₄H₂₀N₂O₂ 248.32 π-π stacking; CNS-targeting potential

Physicochemical Properties

  • Solubility : The thioamide group in the target compound reduces hydrophilicity compared to azido () or hydroxymethyl () analogues, leading to lower water solubility but higher lipid membrane permeability .
  • Stability : The tert-butyl ester group provides superior hydrolytic stability relative to methyl or ethyl esters. However, thioamide-containing derivatives may exhibit lower thermal stability due to sulfur’s electron-withdrawing effects .
  • logP : The target compound’s logP (~2.5 estimated) is higher than azido analogues (~1.8) but lower than phenyl-substituted derivatives (~3.1), reflecting its moderate lipophilicity .

Reactivity and Functionalization

  • Thioamide Group : Unlike amide or azido groups, the CS moiety participates in metal coordination (e.g., with Zn²⁺ in enzyme inhibition) and forms hydrogen bonds with biomolecules, enabling selective targeting .
  • tert-Butyl Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the ester, releasing the free amine—a critical step in prodrug activation or peptide synthesis .

Research Findings and Case Studies

  • Enzyme Inhibition: A 2023 study demonstrated that the target compound’s thioamide group binds to the catalytic site of trypsin-like proteases with a Ki of 12 µM, outperforming methylaminoethyl analogues (Ki > 50 µM) .
  • Toxicity Profile : The tert-butyl group reduces acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to unprotected carbamates (LD₅₀ ~100 mg/kg) .

Preparation Methods

Synthesis of tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate

Step 1: Preparation of the Aminoethyl Carbamate Intermediate

  • Starting from 2-aminoethylamine (ethylenediamine) or a protected derivative, the primary amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Reaction conditions: typically carried out in an aprotic solvent like dichloromethane at 0°C to room temperature for 12–16 hours.
  • This step yields tert-butyl N-(2-aminoethyl)carbamate as a protected intermediate.

Step 2: Introduction of the Thiourea Group

  • The amino group on the ethyl chain is then reacted with thiocarbamoylating agents such as thiophosgene or potassium thiocyanate under controlled conditions.
  • Alternatively, reaction with thiourea derivatives can be employed to introduce the carbamothioyl moiety.
  • The reaction is typically performed in solvents like dichloromethane or ethanol, at ambient temperature or slightly elevated temperatures.
  • The product formed is the target compound, tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 2-aminoethylamine + di-tert-butyl dicarbonate Triethylamine, DCM, 0°C to RT, 16 h tert-butyl N-(2-aminoethyl)carbamate
2 tert-butyl N-(2-aminoethyl)carbamate + thiophosgene or thiourea derivative DCM or EtOH, RT, several hours tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate

Research Findings and Optimization Notes

  • The use of di-tert-butyl dicarbonate is preferred for carbamate formation due to its mild reaction conditions and high selectivity.
  • Triethylamine acts as a base to neutralize the acid generated and promote carbamate formation.
  • Thiophosgene is a reactive and toxic reagent; safer alternatives like potassium thiocyanate or thiourea derivatives are often preferred.
  • Purification is commonly achieved by silica gel chromatography using mixtures of ethyl acetate and petroleum ether.
  • Yields for the carbamate intermediate are generally high (>80%), while the thiourea introduction step yields vary depending on reagent and conditions but typically range from 60–85%.
  • Reaction monitoring by NMR and IR spectroscopy confirms the formation of carbamate and thiourea functional groups.

Comparative Table of Preparation Parameters

Parameter Carbamate Formation Thiourea Introduction
Starting Material 2-aminoethylamine or derivative tert-butyl N-(2-aminoethyl)carbamate
Reagents Di-tert-butyl dicarbonate, triethylamine Thiophosgene, thiourea, or potassium thiocyanate
Solvent Dichloromethane (DCM) DCM or ethanol
Temperature 0°C to room temperature Room temperature to mild heating
Reaction Time 12–16 hours Several hours (4–8 h)
Purification Silica gel chromatography Silica gel chromatography
Typical Yield >80% 60–85%
Safety Notes Mild, standard precautions Thiophosgene is toxic; alternatives preferred

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of tert-butoxycarbonyl (Boc) protecting groups with thiourea derivatives. A common approach includes:

Stepwise Protection : Reacting the primary amine with Boc anhydride under basic conditions (e.g., triethylamine in THF) to form the Boc-protected intermediate.

Thiocarbamoylation : Introducing the aminothioxomethyl group via reaction with thiophosgene or thiourea derivatives in dichloromethane.

  • Key Considerations : Optimize reaction temperature (0–25°C) to avoid decomposition of the thiourea moiety. Monitor progress via TLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm for 1^1H) and thiourea NH signals (δ ~8–10 ppm).
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ expected at m/z 311.4 based on molecular formula C14_{14}H21_{21}N3_3O3_3S) .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group and oxidation of the thiourea moiety. Avoid exposure to moisture or acidic/basic conditions. Use amber vials to limit light-induced degradation .

Advanced Research Questions

Q. How does the thiourea functional group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The aminothioxomethyl group enhances hydrogen-bonding interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : Thiourea derivatives can act as competitive inhibitors by binding to catalytic sites (e.g., proteases or kinases).
  • Metal Chelation : The sulfur atom may coordinate transition metals (e.g., Zn2+^{2+}), altering bioavailability.
  • Experimental Design : Perform kinetic assays (e.g., fluorescence polarization) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

Reproducibility Checks : Verify assay conditions (pH, temperature, solvent composition) across labs.

Structural Confirmation : Re-analyze batch purity via X-ray crystallography or 2D NMR to rule out isomerization or degradation.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify false positives from nonspecific interactions .

Q. What analytical techniques are recommended to study its stability under experimental conditions?

  • Methodological Answer :

  • For Thermal Stability : TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • For Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC-UV at 24-hour intervals.
  • For Oxidative Stability : Expose to H2_2O2_2 or Fenton’s reagent, then quantify degradation products using LC-MS/MS .

Q. How does this compound compare structurally to related carbamates in terms of solubility and bioavailability?

  • Methodological Answer :

  • Solubility : The tert-butyl group reduces polarity, lowering aqueous solubility (predicted logP ~1.28). Compare with analogs lacking the Boc group (e.g., ethyl carbamate, logP ~0.2).
  • Bioavailability : Use Caco-2 cell permeability assays to evaluate intestinal absorption. The thiourea group may enhance membrane penetration via passive diffusion .

Safety and Handling

Q. What are the primary hazards associated with handling this compound?

  • Methodological Answer :

  • Acute Toxicity : Classified as Category 4 (oral) and Category 2 (skin/eye irritation). Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
  • Decomposition Risks : Thermal decomposition releases NOx_x and CO; use CO detectors in storage areas.
  • First Aid : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic degradation products .

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